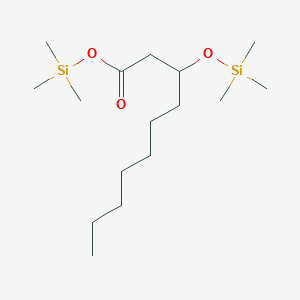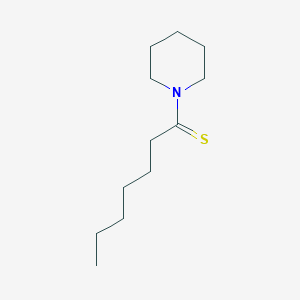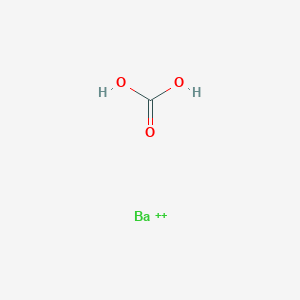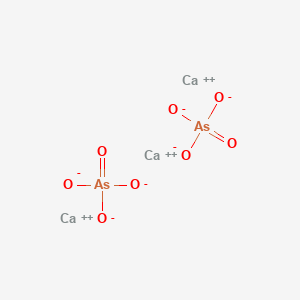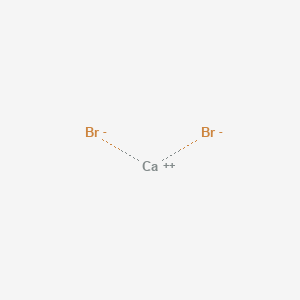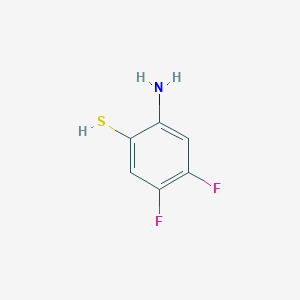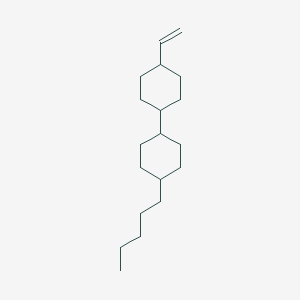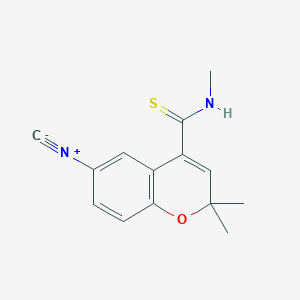
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism Of Action
The exact mechanism of action of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is not fully understood, but it is believed to inhibit the activity of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a key role in cell signaling and membrane remodeling. By inhibiting PC-PLC, 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is thought to disrupt the normal functioning of cells, leading to the observed biochemical and physiological effects.
Biochemical And Physiological Effects
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and prevent the replication of viruses. Additionally, 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been shown to modulate the activity of various enzymes and signaling pathways, leading to changes in cell behavior and function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been extensively studied and its effects on various cell types and signaling pathways are well-characterized. However, one limitation of using 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is its potential toxicity, particularly at higher concentrations. Researchers must carefully consider the appropriate dosage and exposure time when using 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide in their experiments.
Future Directions
There are several potential future directions for research on 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide and its effects on various cell types and signaling pathways. Finally, the development of new and more potent inhibitors of PC-PLC may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide involves several steps, including the reaction of 2-hydroxyacetophenone with ethyl cyanoacetate to form a diethyl acetal, which is then treated with methylamine and thiourea to produce the final product. The yield of 6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide is typically around 50%, and the compound can be purified by recrystallization.
Scientific Research Applications
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and viral infections.
properties
CAS RN |
134122-04-6 |
|---|---|
Product Name |
6-Cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide |
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
6-isocyano-N,2,2-trimethylchromene-4-carbothioamide |
InChI |
InChI=1S/C14H14N2OS/c1-14(2)8-11(13(18)16-4)10-7-9(15-3)5-6-12(10)17-14/h5-8H,1-2,4H3,(H,16,18) |
InChI Key |
IJJQJYBKDNNXRJ-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)[N+]#[C-])C(=S)NC)C |
Canonical SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)[N+]#[C-])C(=S)NC)C |
synonyms |
6-CDBTC 6-cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



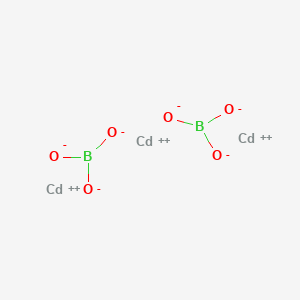
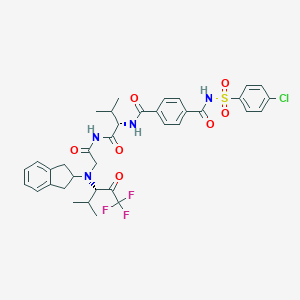
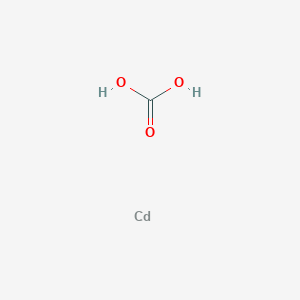
![4h-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde](/img/structure/B147897.png)

